4-Ethoxyoxane-4-carboxylic acid
Overview
Description
4-Ethoxyoxane-4-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It is also known by its IUPAC name, 4-ethoxytetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of an ethoxy group attached to an oxane ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxyoxane-4-carboxylic acid can be synthesized through various methods, including the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles, and the carboxylation of Grignard reagents . One common synthetic route involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Grignard reagents. The Grignard reagent is reacted with carbon dioxide, followed by acid hydrolysis to yield the desired carboxylic acid . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyoxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
4-Ethoxyoxane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxyoxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-Methoxyoxane-4-carboxylic acid
- 4-Propoxyoxane-4-carboxylic acid
- 4-Butoxyoxane-4-carboxylic acid
Comparison: 4-Ethoxyoxane-4-carboxylic acid is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, such as 4-methoxyoxane-4-carboxylic acid, the ethoxy group provides a balance between hydrophilicity and hydrophobicity, influencing its solubility and interaction with other molecules .
Properties
IUPAC Name |
4-ethoxyoxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMNPTLTDGSWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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